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Compound of Interest

Compound Name: Triphenylphosphinechlorogold

Cat. No.: B15546755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the coordination

complex Triphenylphosphinechlorogold(I), often abbreviated as (Ph₃P)AuCl. This compound

is a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry. A

thorough understanding of its spectroscopic properties is essential for its characterization and

for monitoring its reactions.

Spectroscopic Data
The following tables summarize the key spectroscopic data for

Triphenylphosphinechlorogold. It is important to note that while ³¹P NMR and IR data are

well-established for this compound, detailed ¹H and ¹³C NMR spectra specifically for the pure,

isolated complex are not consistently reported in readily accessible literature. The data

presented for ¹H and ¹³C NMR are representative of the triphenylphosphine ligand in similar

gold(I) complexes.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Solvent Notes

¹H NMR ~7.4-7.6 Multiplet - CDCl₃

Aromatic

protons of the

triphenylphos

phine ligand.

The exact

chemical

shifts can

vary slightly

depending on

the solvent

and

concentration

.

¹³C NMR ~129-135 Multiplets - CDCl₃

Aromatic

carbons of

the

triphenylphos

phine ligand.

Four distinct

signals are

expected for

the ipso,

ortho, meta,

and para

carbons.

³¹P NMR ~33-34 Singlet - CDCl₃ The chemical

shift is

characteristic

of

triphenylphos

phine

coordinated
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to a gold(I)

center.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~1585 Medium C=C stretch (aromatic ring)

~1480 Strong C=C stretch (aromatic ring)

~1435 Strong P-Ph (P-C) stretch

~1100 Strong In-plane C-H bend

~745, 690 Strong Out-of-plane C-H bend

~334 Medium Au-Cl stretch

Note: Data is based on the FTIR spectrum available from Sigma-Aldrich, as referenced on

PubChem[1].

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Solvent λmax (nm)
Molar Absorptivity
(ε, M⁻¹cm⁻¹)

Assignment

CH₂Cl₂ Not widely reported Not applicable

Intraligand (π→π*)

transitions of the

triphenylphosphine

ligand are expected in

the UV region. Ligand-

to-metal charge

transfer (LMCT)

bands may also be

present.
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UV-Vis spectroscopic data for Triphenylphosphinechlorogold is not extensively detailed in

the literature. The electronic spectrum is expected to be dominated by the absorptions of the

triphenylphosphine ligand.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of Triphenylphosphinechlorogold into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

Cap the NMR tube and gently agitate until the sample is fully dissolved. For air- or

moisture-sensitive experiments, sample preparation should be conducted in an inert

atmosphere (e.g., a glovebox).

¹H NMR Spectroscopy:

The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

A standard pulse program for proton NMR is used.

The spectral width is set to encompass the aromatic and any other relevant regions (e.g.,

0-10 ppm).

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

The spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz

for a 300 MHz instrument.
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Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon

atom.

A wider spectral width is used (e.g., 0-200 ppm).

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

³¹P NMR Spectroscopy:

The spectrum is acquired on a spectrometer equipped with a phosphorus probe, typically

at a frequency of 121.5 MHz for a 300 MHz instrument.

Proton decoupling is used to obtain a single sharp peak.

The chemical shifts are referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).

2.2 Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of Triphenylphosphinechlorogold with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

The mixture should be a fine, homogeneous powder.

Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as transmittance or absorbance versus wavenumber

(cm⁻¹).
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2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

Prepare a stock solution of Triphenylphosphinechlorogold of a known concentration in

a suitable UV-grade solvent (e.g., dichloromethane or acetonitrile).

From the stock solution, prepare a series of dilutions to a final concentration that gives an

absorbance reading in the range of 0.1-1.0.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Record the spectrum over a desired wavelength range (e.g., 200-800 nm).

The resulting spectrum is a plot of absorbance versus wavelength (nm).

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

coordination compound such as Triphenylphosphinechlorogold.
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Caption: Workflow for the Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Chloro(triphenylphosphine)gold | C18H15AuClP | CID 10874691 - PubChem
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Triphenylphosphinechlorogold]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15546755#spectroscopic-data-of-
triphenylphosphinechlorogold-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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